molecular formula C14H19N3O3 B2625560 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034387-20-5

2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2625560
M. Wt: 277.324
InChI Key: JTXWGAFCOZVAQE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.


Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, have shown target selectivity in bioactive molecules. Their structure–activity relationship (SAR) indicates that steric factors significantly influence biological activity. The stereogenicity of pyrrolidine carbons also affects drug candidates' biological profiles due to the binding mode to enantioselective proteins (Li Petri et al., 2021).

Pyridazinone Compounds as Selective Inhibitors

Pyridazinone derivatives, like ABT-963, have been identified as potent and selective COX-2 inhibitors, showing excellent selectivity, improved aqueous solubility, and high oral anti-inflammatory potency. These compounds significantly reduce prostaglandin E2 production, demonstrating potential in treating pain and inflammation associated with arthritis (Asif, 2016).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant potential in organic synthesis, catalysis, and medicinal applications. These compounds play vital roles in metal complexes formation, catalysts design, asymmetric catalysis, and have shown anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Antiviral Activities of Pyridine Derivatives

Pyridine derivatives have been reviewed for their antiviral activities against various viruses, including HIV, HCV, HBV, RSV, and CMV. These compounds have shown to inhibit viral replication through mechanisms such as RT inhibition, polymerase inhibition, and inhibition of viral maturation. The structural diversity of pyridine derivatives enables a broad spectrum of biological activities, suggesting their potential as promising antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13-2-1-6-15-17(13)9-14(19)16-7-5-12(8-16)20-10-11-3-4-11/h1-2,6,11-12H,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXWGAFCOZVAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

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